N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 2-furylmethylamine. These intermediates are then reacted with 2-nitrophenoxyacetic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions can help in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
- N-[(4-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
- N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C20H17FN2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-9-7-15(8-10-16)12-22(13-17-4-3-11-27-17)20(24)14-28-19-6-2-1-5-18(19)23(25)26/h1-11H,12-14H2 |
InChI Key |
BUYHUAWPKFVJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.